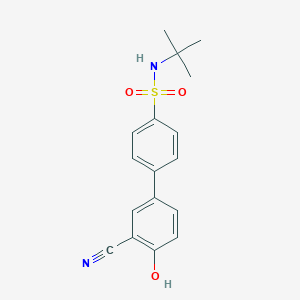
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol is an organic compound with a complex structure that includes a tert-butylsulfamoyl group, a phenyl ring, and a cyanophenol moiety
Preparation Methods
The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the sulfamoyl and cyanophenol groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The cyanophenol moiety can participate in various chemical reactions, altering the compound’s behavior in biological systems. The tert-butylsulfamoyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol can be compared with other similar compounds, such as:
Properties
IUPAC Name |
N-tert-butyl-4-(3-cyano-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-7-4-12(5-8-15)13-6-9-16(20)14(10-13)11-18/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUYQFUJGGEJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6377319.png)
![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6377329.png)
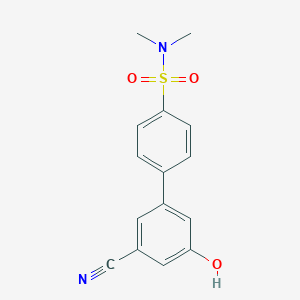
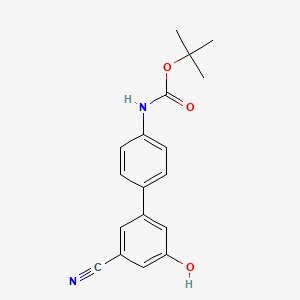
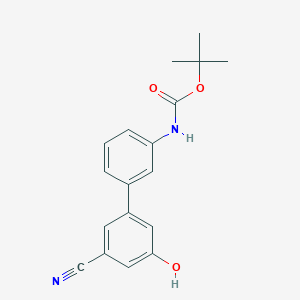
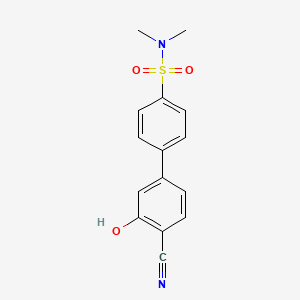
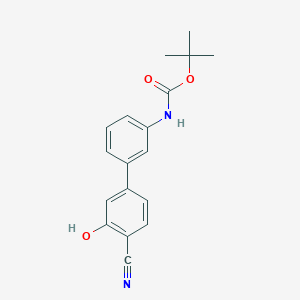
![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol](/img/structure/B6377380.png)
![5-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B6377381.png)
![3-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B6377388.png)
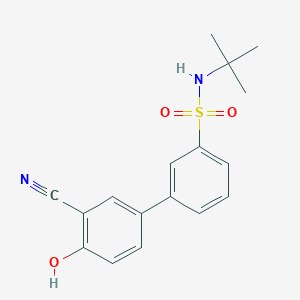
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6377396.png)
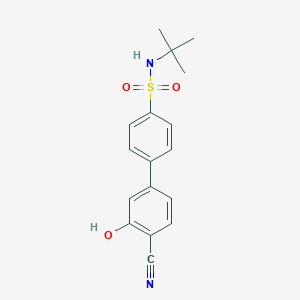
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6377404.png)
